molecular formula C13H21NO4 B13004673 (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid CAS No. 1308650-44-3

(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

Cat. No.: B13004673
CAS No.: 1308650-44-3
M. Wt: 255.31 g/mol
InChI Key: SIRIUJBYRLGXJF-GUBZILKMSA-N
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Description

(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[510]octane-8-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable azabicyclo[5.1.0]octane precursor with an appropriate isobutyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[510]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific structural features. It may also serve as a ligand in biochemical assays.

Medicine

In medicinal chemistry, (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,7S,8S)-2-azabicyclo[5.1.0]octane-8-carboxylic acid: Lacks the isobutyl ester group, leading to different reactivity and applications.

    (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane: Similar structure but without the carboxylic acid group, affecting its chemical properties.

Uniqueness

The presence of both the isobutyl ester and carboxylic acid groups in (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[510]octane-8-carboxylic acid makes it unique

Properties

CAS No.

1308650-44-3

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1

InChI Key

SIRIUJBYRLGXJF-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]2[C@H]1[C@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O

Origin of Product

United States

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